Dermatoxin DA1
Description
Contextualization of Dermatoxin (B1576924) DA1 within Bioactive Peptide/Protein Research
Dermatoxin DA1 is a member of the vast and diverse family of antimicrobial peptides (AMPs), which are key components of the innate immune system in a multitude of organisms. researchgate.net Found in the skin secretions of frogs, these peptides represent a rich source of bioactive compounds with therapeutic potential. imrpress.com The scientific community's interest in these molecules stems from their ability to combat a wide array of pathogens, including antibiotic-resistant bacteria, fungi, and protozoa. imrpress.com
AMPs like this compound are typically cationic and amphipathic, allowing them to interact with and disrupt the membranes of microorganisms. researchgate.netnih.gov This mechanism of action is a focal point of research, as it differs from that of many conventional antibiotics and may offer a solution to the growing problem of antibiotic resistance. imrpress.com The study of this compound and its counterparts contributes to the broader understanding of host defense mechanisms and provides templates for the design of new therapeutic agents. agresearch.co.nzjddonline.com
Historical Perspective of this compound Discovery and Initial Characterization
This compound was first identified in the skin secretions of the Giant Mexican leaf frog, Agalychnis dacnicolor (formerly classified as Pachymedusa dacnicolor). imrpress.comuniprot.org Its discovery was part of a larger effort to characterize the impressive variety of antimicrobial peptides produced by amphibians. imrpress.com Initial studies focused on isolating and sequencing the peptide to determine its primary structure.
Subsequent characterization revealed that this compound is part of the dermaseptin (B158304) superfamily, a large group of antimicrobial peptides found in the skin of Phyllomedusinae frogs. nih.govkambonomad.com Early research established its potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. uniprot.org It was proposed that its mechanism of action involves the disruption of microbial membrane functions due to its amphipathic helical structure. uniprot.orguniprot.org
Current Research Landscape and Key Unanswered Questions Pertaining to this compound
The current research landscape for this compound and other AMPs is focused on several key areas. A primary objective is to fully elucidate the precise molecular mechanisms by which these peptides exert their antimicrobial effects. While membrane disruption is a widely accepted model, the specific interactions with different membrane components and the potential for intracellular targets remain active areas of investigation. imrpress.com
Another significant area of research involves the study of structure-activity relationships. By synthesizing analogues and derivatives of natural peptides like this compound, researchers aim to enhance their antimicrobial potency while minimizing any potential cytotoxicity to mammalian cells. researchgate.netmdpi.com This is a critical step in the development of these peptides as viable therapeutic agents.
Furthermore, there is a growing interest in the biosynthesis of these peptides and the evolutionary pressures that have led to their remarkable diversity. researchgate.net Understanding the genetic basis for the production of peptides like this compound can provide insights into how to produce them more efficiently and potentially design novel peptides with tailored activities. researchgate.net
Key unanswered questions pertaining to this compound include:
What are the specific molecular targets on microbial membranes?
Does it have any intracellular mechanisms of action in addition to membrane disruption?
What is the full spectrum of its antimicrobial and potential immunomodulatory activities?
How can its structure be modified to create more potent and selective therapeutic agents?
What are the detailed mechanisms that regulate its expression and secretion in the frog's skin?
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SLGSFMKGVGKGLATVGKIVADQFGKLLEAGKG |
Origin of Product |
United States |
Origin, Isolation, and Biosynthesis of Dermatoxin Da1
Identification and Biological Source of Dermatoxin (B1576924) DA1
Dermatoxin DA1 is a member of the dermatoxin family of antimicrobial peptides (AMPs), which are themselves part of the broader dermaseptin (B158304) superfamily. nih.gov These peptides are a component of the innate immune system in certain species, providing a first line of defense against pathogens.
This compound is primarily known as a naturally occurring peptide isolated from the skin secretions of amphibians. uniprot.orgimrpress.com It has been specifically identified in the Mexican giant leaf frog, Agalychnis dacnicolor (formerly classified as Pachymedusa dacnicolor). uniprot.orgimrpress.com The skin glands of these frogs synthesize and secrete a complex mixture of bioactive peptides, including dermatoxins, as a defense mechanism. imrpress.com
The dermatoxin family, including related peptides like Dermatoxin-S1 from Phyllomedusa sauvagei and the first identified dermatoxin from Phyllomedusa bicolor, are found in various species of phyllomedusid frogs. nih.govuniprot.orgresearchgate.net These peptides are stored in granular glands in the skin and are released onto the skin surface, often in response to stress or injury, where they act to prevent microbial infections. imrpress.com this compound is recognized for its potent activity against both Gram-positive and Gram-negative bacteria. uniprot.orgmdpi.com
Table 1: Amphibian Sources of Dermatoxin Peptides
| Peptide Name | Biological Source | Taxonomic Lineage |
|---|---|---|
| This compound | Agalychnis dacnicolor (Giant Mexican leaf frog) | Hylidae > Phyllomedusinae > Agalychnis |
| Dermatoxin | Phyllomedusa bicolor (Giant leaf frog) | Hylidae > Phyllomedusinae > Phyllomedusa |
| Dermatoxin-S1 | Phyllomedusa sauvagei (Sauvage's leaf frog) | Hylidae > Phyllomedusinae > Phyllomedusa |
Distinct from the amphibian-derived peptide, a protein also designated DA1 has been identified in the plant Arabidopsis thaliana. nih.gov It is crucial to note that the plant-derived DA1 protein is fundamentally different from the amphibian this compound in its structure, function, and genetic origin. The shared nomenclature is coincidental.
The Arabidopsis DA1 protein is a key regulator of organ size. nih.gov Genetically, it encodes a predicted ubiquitin receptor. Its primary biochemical function is to control the final size of seeds and other plant organs by limiting the duration of cell proliferation. nih.gov The DA1 gene belongs to a small gene family that includes the DA1-related (DAR) gene. Mutations in the DA1 gene can lead to a significant increase in the size of seeds and organs, highlighting its role as a negative regulator of growth in plants. nih.gov This protein's origin and function are entirely contained within the plant kingdom and are unrelated to the antimicrobial defense peptides found in frogs.
Methodologies for this compound Isolation and Purification
The isolation and characterization of dermatoxins from natural sources involve multi-step biochemical procedures. A general protocol for purifying these peptides from frog skin includes initial extraction from the skin secretions, followed by purification to homogeneity. nih.gov
A common and effective technique for separating peptides like this compound from the complex mixture of molecules in skin secretions is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov This method separates molecules based on their hydrophobicity.
Once isolated, the peptide's structure is determined using techniques such as:
Mass Spectrometry: To determine the precise molecular weight of the peptide. nih.gov
Edman Degradation or Automated Sequencing: To determine the amino acid sequence. nih.gov
Furthermore, this compound and its analogs can be produced synthetically for research purposes. researchgate.net Chemical synthesis is typically performed using solid-phase peptide synthesis (SPPS) methodologies, such as FastMoc chemistry on an automated peptide synthesizer. researchgate.net This allows for the production of large quantities of pure peptide and facilitates the creation of modified versions to study structure-function relationships. researchgate.net
Elucidation of this compound Biosynthetic Pathways
This compound is not synthesized directly but is processed from a larger precursor protein. nih.govuniprot.org This biosynthetic pathway is characteristic of many amphibian skin peptides. The gene encoding this compound produces a prepropeptide, known as preprodermatoxin. nih.gov
The structure of the preprodermatoxin precursor includes three distinct domains:
A Signal Peptide: A highly conserved N-terminal sequence that directs the precursor to the secretory pathway. nih.gov
An Acidic Propeptide Region: This central part of the precursor is thought to assist in the correct folding of the final peptide and keep it inactive until secretion. nih.gov
The Mature Peptide Domain: The C-terminal region contains the amino acid sequence for this compound itself. nih.govuniprot.org
The mature this compound peptide is released through a series of post-translational modifications. The precursor is cleaved at specific sites, typically at pairs of basic amino acid residues, by processing enzymes. uniprot.org The final step often involves C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. uniprot.org This amidation is a common feature of many bioactive peptides and can be crucial for their biological activity.
Genetic and Transcriptional Regulation of this compound Production
The production of this compound is under tight genetic and transcriptional control. The gene encoding this peptide is a member of the highly diverse dermaseptin gene family. nih.gov This family has undergone rapid evolution, leading to a wide array of antimicrobial peptides even among closely related frog species, likely as an adaptation to different microbial environments. imrpress.com
The expression of the dermatoxin gene is tissue-specific, with the highest levels found in the granular glands of the skin. nih.govuniprot.org However, research has also detected its expression in other tissues, such as the intestine and the brain, suggesting potentially different physiological roles. nih.gov
The regulation of gene expression for antimicrobial peptides like dermatoxin is a key component of the frog's innate immune response. imrpress.comresearchgate.net Transcription of these genes can be upregulated in response to environmental stimuli, such as the presence of pathogens or physical injury. wikipedia.orgclinicbarcelona.org The regulatory elements in the promoter regions of these genes control when and how much of the peptide is produced, allowing the frog to mount a rapid and effective defense against infection. researchgate.net The signal sequences of the precursors are highly conserved within specific amphibian lineages, indicating a shared evolutionary origin and regulatory mechanism for these defense peptides. researchgate.net
Molecular Mechanisms of Action of Dermatoxin Da1
Identification and Characterization of Primary Molecular Targets of Dermatoxin (B1576924) DA1
The initial and most critical interaction of Dermatoxin DA1 is with the microbial cell surface, which dictates its specificity and mechanism of action.
Currently, there is a lack of specific scientific evidence from receptor binding studies for this compound. No literature points to a specific affinity for any receptor type, including dopamine (B1211576) receptors. While some members of the wider dermaseptin (B158304) superfamily, such as adenoregulin (B117734) (dermaseptin B2), have been shown to interact with G protein-coupled receptors like the adenosine (B11128) receptor, this is not a universal characteristic of the family. kambonomad.com Computational docking studies on other dermaseptin peptides suggest that their primary mechanism is not the inhibition of specific enzymes, but rather direct membrane disruption. abq.org.br Therefore, it is presumed that this compound's primary mode of action does not involve specific receptor-mediated signaling pathways.
There is no scientific evidence to suggest that this compound possesses intrinsic peptidase activity or functions by modulating the activity of other enzymes. The dermatoxin family of peptides is not known to have enzymatic functions; their role is primarily in membrane permeabilization. researchgate.netabq.org.br It is important to distinguish the frog-skin peptide this compound from an unrelated plant peptidase from Arabidopsis thaliana which is also designated as DA1 and is involved in the regulation of cell proliferation. The two are distinct proteins with entirely different functions.
The primary molecular target of this compound is the plasma membrane of microorganisms. researchgate.net As a member of the dermatoxin and broader dermaseptin families, it shares key structural and functional characteristics that facilitate membrane disruption. imrpress.comsci-hub.se These peptides are typically cationic and adopt an amphipathic α-helical conformation in the hydrophobic environment of a cell membrane. researchgate.netnih.gov This structure is crucial for its interaction with the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids.
The proposed mechanism of action involves several steps:
Electrostatic Attraction: The positive charge of this compound facilitates its initial binding to the negatively charged microbial membrane surface.
Insertion and Conformational Change: Upon interaction with the lipid bilayer, the peptide undergoes a conformational change, folding into an α-helix. researchgate.net The amphipathic nature of this helix, with its distinct hydrophobic and hydrophilic faces, allows it to insert into the membrane.
Permeabilization and Disruption: The insertion of multiple peptide molecules leads to an alteration of membrane permeability. researchgate.net This is thought to occur through the formation of ion-conducting channels or pores, a mechanism described as "wormhole" formation. sci-hub.se This disruption of the membrane's integrity leads to the leakage of essential ions and metabolites, ultimately causing cell death. researchgate.net
Studies on the broader dermatoxin family, using techniques like reflected light fluorescence microscopy with DNA-staining, have shown that cell death is a result of altered membrane permeability rather than complete membrane solubilization. researchgate.net The specific dynamics of this compound's interaction with different lipid compositions, such as the potential to adopt different secondary structures (e.g., α-helix vs. β-sheet) in response to varying membrane lipids, as seen with the related plasticin-DA1, remains an area for further investigation. nih.gov
Table 1: General Characteristics of Dermatoxin Family Peptides' Membrane Interaction
| Feature | Description |
| Primary Target | Microbial plasma membrane |
| Key Peptide Property | Cationic, amphipathic α-helix |
| Initial Interaction | Electrostatic attraction to negatively charged membrane |
| Proposed Mechanism | Formation of ion channels/pores ("wormhole" model) |
| Consequence | Increased membrane permeability, leakage of cellular contents |
Intracellular Signaling Cascades Affected by this compound
While the primary mechanism of action for this compound is membrane disruption, it is plausible that peptides that successfully translocate into the cytoplasm could interact with intracellular components.
There is currently no specific research identifying any upstream intracellular signaling events that are directly modulated by this compound. The rapid lytic action on the cell membrane likely precedes any significant and specific interaction with intracellular signaling cascades.
Similarly, specific downstream effector pathways influenced by this compound have not been elucidated. While it is generally accepted that some antimicrobial peptides can have intracellular targets, such as interfering with DNA and protein synthesis, these have not been specifically demonstrated for this compound. imrpress.com Any such effects are likely secondary to the primary event of membrane permeabilization and the resulting catastrophic loss of cellular homeostasis.
This compound-Induced Gene Expression Alterations
The interaction of this compound with cells can lead to significant changes in gene expression, influencing various cellular processes. These alterations are a key aspect of understanding the compound's molecular mechanisms of action.
Transcriptomic Profiling in Response to this compound
Transcriptomic profiling, often performed using techniques like RNA sequencing, provides a comprehensive view of the changes in messenger RNA (mRNA) levels in response to a specific stimulus, such as exposure to this compound. plos.orgbiorxiv.org This analysis helps to identify which genes are activated or suppressed by the compound, offering insights into the cellular pathways that are modulated. mdpi.com
While specific transcriptomic studies focused solely on this compound are not extensively detailed in the provided results, the principles of such analyses are well-established. For instance, in studies of other biological contexts, transcriptomic profiling has revealed distinct gene expression signatures associated with inflammatory responses, immune modulation, and alterations in metabolic pathways. preprints.orgnih.govnih.gov In the context of a compound like this compound, which is related to the dermaseptin family of antimicrobial peptides, it is plausible that transcriptomic analysis would reveal the upregulation of genes involved in the host's immune and defense mechanisms. kambonomad.com Conversely, it might also show downregulation of genes involved in cellular proliferation and metabolism, reflecting a cellular stress response.
A hypothetical transcriptomic study on cells exposed to this compound might reveal differential expression in genes related to:
Immune Response: Upregulation of cytokines, chemokines, and other inflammatory mediators.
Cellular Stress: Increased expression of heat shock proteins and other stress-response genes.
Apoptosis: Modulation of genes involved in programmed cell death pathways.
Metabolism: Alterations in genes controlling key metabolic pathways.
Understanding these gene expression changes is crucial for elucidating the complete biological effects of this compound.
Epigenetic Modifications Associated with this compound Activity
Epigenetic modifications are changes that affect gene activity and expression without altering the underlying DNA sequence. cdc.gov These modifications, which include DNA methylation and histone modifications, play a critical role in regulating gene expression and can be influenced by external factors. biomodal.commdpi.commdpi.com
Currently, there is a lack of specific research in the provided results detailing the epigenetic modifications directly induced by this compound. However, the study of epigenetics in the context of dermatology and immune responses is a growing field. nih.gov It is known that environmental triggers can lead to epigenetic changes that contribute to the pathogenesis of various conditions. nih.gov
The primary mechanisms of epigenetic modification include:
DNA Methylation: The addition of a methyl group to DNA, which typically represses gene transcription. cdc.govmdpi.com
Histone Modification: Chemical modifications to histone proteins, such as acetylation and methylation, which can either activate or repress gene expression by altering chromatin structure. biomodal.commdpi.com
Proteomic and Metabolomic Responses to this compound
The cellular response to this compound extends beyond gene expression to encompass changes in the proteome (the entire set of proteins) and the metabolome (the complete set of small-molecule metabolites). These analyses provide a functional snapshot of the cellular state following exposure to the compound.
Differential Protein Expression Following this compound Exposure
Proteomics allows for the large-scale study of proteins and their functions. nih.gov Differential protein expression analysis, often carried out using mass spectrometry-based techniques, identifies proteins that are either upregulated or downregulated in response to a particular condition. bioconductor.orgnih.gov This information is critical for understanding the functional consequences of gene expression changes.
A shotgun proteomics approach applied to the outer tunic of ascidians, a marine invertebrate, identified a range of proteins, including antimicrobial peptides like this compound. nih.govmdpi.com This study highlights the presence of this compound within a complex protein environment and suggests its role in host defense. nih.govmdpi.comresearchgate.net
While a specific differential protein expression study for this compound is not available in the provided results, we can infer potential changes based on its nature as an antimicrobial peptide. Exposure of cells to such peptides would likely lead to altered expression of proteins involved in:
Immune and Inflammatory Responses: Increased production of cytokines, chemokines, and other immune-related proteins.
Cytoskeletal Regulation: Changes in actin-binding proteins and other cytoskeletal components, potentially as a result of membrane disruption or cellular stress. nih.gov
Cell Adhesion and Extracellular Matrix: Alterations in proteins that mediate cell-cell and cell-matrix interactions.
A hypothetical data table illustrating potential differential protein expression following this compound exposure is presented below.
| Protein | Function | Predicted Change in Expression |
| Cytokine X | Immune signaling | Upregulated |
| Chemokine Y | Immune cell recruitment | Upregulated |
| Actin-binding protein Z | Cytoskeletal organization | Downregulated |
| Cell adhesion molecule A | Cell-cell interaction | Altered |
This type of analysis would provide direct evidence of the cellular pathways and processes affected by this compound.
Metabolite Perturbations Caused by this compound
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Perturbations in these profiles can provide a real-time snapshot of the physiological state of a cell. nih.gov
There is currently no specific information in the search results detailing the metabolite perturbations caused directly by this compound. However, integrated analyses combining proteomics, transcriptomics, and metabolomics are powerful tools for understanding complex biological systems. mdpi.com For example, studies on the metabolic interactions between host organisms and their microbiomes have revealed significant changes in metabolites such as amino acids and nitrogenous waste products. researchgate.net
Given that this compound is an antimicrobial peptide, its activity could lead to significant metabolic shifts in target microorganisms and host cells. imrpress.com Potential metabolite perturbations could include:
Changes in Energy Metabolism: Alterations in the levels of ATP, glucose, and lactate (B86563), reflecting a shift in cellular energy demands.
Lipid Metabolism: Disruption of cell membranes could lead to changes in the profiles of fatty acids and other lipids.
Amino Acid Metabolism: Changes in amino acid pools could reflect protein synthesis or degradation, or their use in other metabolic pathways.
Future metabolomic studies are essential to fully characterize the metabolic consequences of this compound exposure and to integrate this knowledge with transcriptomic and proteomic data for a holistic understanding of its mechanism of action.
Cellular and Subcellular Effects of Dermatoxin Da1
Morphological Changes in Cells Exposed to Dermatoxin (B1576924) DA1
Exposure of cells to certain chemical agents can induce significant alterations in their physical structure. These morphological changes often serve as indicators of underlying cellular processes, such as stress responses, apoptosis, or cytoskeletal rearrangements. yokogawa.comresearchgate.net For instance, studies on various cell lines have demonstrated that treatment with specific compounds can lead to cell shrinkage, rounding, and a loss of adherence and colony-forming capabilities. researchgate.net These changes are frequently dose-dependent, becoming more pronounced with increasing concentrations of the compound. researchgate.net
The cytoskeleton, a network of actin filaments and other protein structures, plays a crucial role in maintaining cell shape and facilitating movement. yokogawa.com Drug-induced stimulation can cause notable changes in the number, length, distribution, and stability of these cytoskeletal filaments. yokogawa.com In some cases, repeated mechanical stress has been shown to alter the orientation of collagen fibrils and induce unidirectional contraction in dermal equivalents, a process that does not necessarily involve collagen degradation or changes in cell number. nih.gov
Dermatoxin DA1's Impact on Cell Viability and Proliferation
The influence of external agents on cell viability and proliferation is a cornerstone of cellular research, with implications for both toxicology and therapeutics. nih.govscielo.brsigmaaldrich.com Assays that measure metabolic activity, such as the reduction of tetrazolium salts (MTT, XTT, WST-1), are commonly used to assess these parameters. sigmaaldrich.commdpi.com These assays rely on the principle that metabolically active, viable cells can convert these dyes into colored formazan (B1609692) compounds. sigmaaldrich.com
Studies have shown that various substances can significantly impact cell viability and proliferation in a dose-dependent manner. For example, extracts from certain wound dressings, particularly those containing silver, have demonstrated cytotoxic effects. nih.gov Similarly, some compounds have been observed to decrease cell viability and numbers in cancer cell lines at high concentrations. scielo.br The specific effects can vary depending on the cell type and the compound . scielo.br
Mechanisms of Cell Cycle Regulation by DA1 Protein
The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. nih.gov This regulation is primarily orchestrated by cyclin-dependent kinases (CDKs), which are activated by binding to their partner proteins, cyclins. khanacademy.orgicr.ac.uk Different cyclin-CDK complexes drive the progression through distinct phases of the cell cycle. nih.gov For example, cyclin D-CDK4/6 complexes are crucial for progression through the G1 phase, while cyclin B-Cdc2 complexes trigger the transition from G2 to M phase. nih.gov
The activity of these complexes is further modulated by CDK inhibitors (CKIs) and phosphorylation events. nih.gov Growth factors can stimulate cell cycle progression by inducing the synthesis of D-type cyclins. nih.gov Conversely, signals such as DNA damage can halt the cell cycle through the action of proteins like p53, which can induce the production of CKIs. khanacademy.org These checkpoints, located at critical transitions such as G1/S and G2/M, provide an opportunity for the cell to repair damage before proceeding with division. nih.gov If the damage is irreparable, p53 can trigger programmed cell death to prevent the propagation of mutations. khanacademy.org
| Regulator Family | Members | Function |
| Cyclins | G1 cyclins, G1/S cyclins, S cyclins, M cyclins | Activate Cyclin-Dependent Kinases (CDKs) to drive cell cycle events. khanacademy.org |
| Cyclin-Dependent Kinases (CDKs) | Cdk1, Cdk2, Cdk4, Cdk6 | Phosphorylate target proteins to regulate cell cycle progression. khanacademy.org |
| CDK Inhibitors (CKIs) | p21, p27, p57 (Cip/Kip family); INK4 proteins (INK4 family) | Inactivate CDK-cyclin complexes to halt the cell cycle. nih.gov |
| Tumor Suppressors | p53 | Triggers CKI production, activates DNA repair, and can induce apoptosis in response to DNA damage. khanacademy.org |
| Anaphase-Promoting Complex/Cyclosome (APC/C) | - | An enzyme complex that tags proteins, like M cyclins, for destruction, pushing the cell out of mitosis. khanacademy.org |
Subcellular Localization and Trafficking of this compound
The function of a protein is intrinsically linked to its location within the cell. The process of protein synthesis and transport to the correct subcellular destination is a complex and highly regulated affair. open.edu For many proteins destined for secretion, lysosomes, or the cell membrane, translation begins on free ribosomes in the cytosol and is then directed to the endoplasmic reticulum (ER). open.edu
Research on a truncated serotonin (B10506) transporter (5-HTT) protein provides insight into what can happen when protein trafficking goes awry. In this case, the mutated protein was retained within the ER and did not reach the plasma membrane where it would normally function. nih.gov This retention, however, did not appear to trigger the expected cellular responses for misfolded proteins, such as the upregulation of chaperone proteins. nih.gov
In other instances, proteins like P-glycoprotein (Pgp) have been observed at both the plasma membrane and in endolysosomal vesicles. nih.gov This dual localization suggests a more complex trafficking pattern and potential for multiple functional roles within the cell. nih.gov
Effects of this compound on Organelle Function (e.g., mitochondria, endoplasmic reticulum)
Cellular organelles form a dynamic and interconnected network, and their proper function is essential for cellular homeostasis. nih.govfrontiersin.org The endoplasmic reticulum (ER) and mitochondria are two key organelles whose functions are deeply intertwined. nih.govfrontiersin.org The ER is a major site for protein and lipid synthesis, while mitochondria are the primary centers for energy production and play a critical role in apoptosis. open.edufrontiersin.orggenome.gov
ER stress, which can be triggered by an accumulation of unfolded proteins, can lead to the activation of the unfolded protein response (UPR). nih.govnih.gov While the UPR is initially a protective mechanism, prolonged or excessive ER stress can initiate cell death pathways. nih.gov In some diseases, chronic ER stress is a contributing factor to the pathology. nih.gov
In Vitro Research Methodologies for Dermatoxin Da1 Studies
Cell Culture Models for Dermatoxin (B1576924) DA1 Research
Cell culture models are fundamental tools for studying the effects of Dermatoxin DA1 on skin cells. These models range from simple two-dimensional (2D) layers of a single cell type to complex three-dimensional (3D) structures that more closely mimic the architecture of human skin. researchgate.netnih.gov
Primary cell cultures involve isolating cells directly from skin tissue, providing a model that closely represents the biology of cells in their native environment. cellbiologics.comnih.gov For this compound research, primary human epidermal keratinocytes (HEK), dermal fibroblasts (HDF), and melanocytes are of particular interest. thermofisher.com These cells can be used to assess the direct impact of this compound on cell viability, proliferation, differentiation, and gene expression. nih.govnih.gov For instance, studies might involve exposing primary keratinocytes to this compound and then measuring markers of inflammation or cell damage. reprocell.com While highly relevant, primary cells have a limited lifespan in culture and can exhibit variability between donors. nih.gov
Table 1: Examples of Primary Cell Cultures in Dermatological Research
| Cell Type | Source | Potential Application in this compound Studies |
| Human Epidermal Keratinocytes (HEK) | Neonatal foreskin, adult skin biopsies | Assessing effects on epidermal barrier function and inflammation. |
| Human Dermal Fibroblasts (HDF) | Adult skin biopsies | Investigating impacts on collagen production and wound healing. |
| Human Epidermal Melanocytes (HEM) | Neonatal foreskin, adult skin biopsies | Studying effects on pigmentation and melanin (B1238610) synthesis. |
Established or immortalized cell lines are derived from primary cells that have undergone genetic modifications to allow them to proliferate indefinitely in culture. nih.gov A commonly used cell line in dermatological research is the HaCaT cell line, an immortalized human keratinocyte line. researchgate.net These cell lines offer the advantage of being more robust and providing more reproducible results compared to primary cells. nih.gov In the context of this compound studies, established cell lines can be used for high-throughput screening to quickly assess the compound's general cytotoxicity or its effect on specific cellular pathways.
Table 2: Common Established Cell Lines in Dermatological Research
| Cell Line | Cell Type | Key Characteristics |
| HaCaT | Human Keratinocyte | Spontaneously immortalized, non-tumorigenic. |
| A-375 | Human Melanoma | Malignant melanoma cell line. |
| BJ | Human Foreskin Fibroblast | Normal diploid fibroblast line. |
To bridge the gap between 2D cell culture and in vivo conditions, advanced 3D cell culture systems are increasingly being used. researchgate.netnih.gov These models, such as spheroids and organoids, involve growing cells in a way that allows them to interact with each other and the extracellular matrix in three dimensions, better replicating the complex structure and function of human skin. nih.govmdpi.com For this compound research, 3D skin models can provide more physiologically relevant data on the compound's penetration, efficacy, and potential toxicity. atcc.orgnih.gov For example, a full-thickness skin model containing both keratinocytes and fibroblasts could be used to evaluate the effect of this compound on tissue structure and cell-cell communication. nih.gov
Biochemical and Biophysical Assays for this compound Activity and Interaction
Biochemical and biophysical assays are essential for quantifying the activity of this compound and understanding its interactions with molecular targets. Biochemical assays can measure enzyme activity, protein expression, and the presence of specific biomarkers. For instance, an ELISA (Enzyme-Linked Immunosorbent Assay) could be used to measure the levels of inflammatory cytokines released by skin cells in response to this compound.
Biophysical techniques, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide detailed information about the binding affinity and kinetics of this compound with its target proteins. nih.govdomainex.co.ukselvita.com These methods are crucial for characterizing the molecular basis of the compound's action. nih.gov
Table 3: Overview of Relevant Biochemical and Biophysical Assays
| Assay Type | Technique | Information Gained |
| Biochemical | ELISA, Western Blot | Quantification of protein expression and signaling molecules. |
| Biophysical | Surface Plasmon Resonance (SPR) | Real-time analysis of binding affinity and kinetics. |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding interactions. |
Molecular Biology Techniques in this compound Research (e.g., gene editing, RNAi)
Molecular biology techniques offer powerful tools to investigate the mechanisms of action of this compound at the genetic level. nih.gov Techniques such as quantitative polymerase chain reaction (qPCR) can be used to measure changes in gene expression in skin cells following treatment with the compound. nih.gov Furthermore, advanced techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing can be employed to specifically knockdown or knockout genes of interest. This allows researchers to identify the specific genes and pathways that are essential for the cellular response to this compound.
Advanced Imaging Techniques for this compound Localization and Effects
Advanced imaging techniques are used to visualize the localization of this compound within skin cells and to observe its effects on cellular structures. nih.gov Confocal microscopy and fluorescence microscopy can be used to track fluorescently labeled this compound as it enters cells and interacts with subcellular compartments. nih.gov These techniques can also be used to visualize changes in cell morphology, cytoskeletal organization, and the expression of specific proteins in response to the compound. High-resolution imaging is critical for understanding the spatiotemporal dynamics of this compound's action.
High-Throughput Screening Approaches for this compound Modulators
High-throughput screening (HTS) methodologies provide a robust framework for the rapid in vitro assessment of large chemical libraries to identify modulators of this compound activity. nuvisan.com These approaches leverage automation and miniaturization to test thousands to millions of compounds, generating vast datasets that can pinpoint novel inhibitors or activators. nuvisan.comnih.gov The selection of an appropriate HTS assay is critical and depends on the specific molecular mechanism of this compound that is being targeted. Both biochemical and cell-based assays are employed to elucidate the effects of compound libraries on the toxin's function. nih.gov
Biochemical assays are designed to directly measure the effect of a compound on the activity of purified this compound. These assays are advantageous for their simplicity and direct target engagement. A common approach for toxins with enzymatic activity is the use of Fluorescence Resonance Energy Transfer (FRET). nih.govpublications.gc.ca In a hypothetical FRET assay for this compound, a substrate peptide could be engineered with a fluorophore and a quencher at opposite ends. Cleavage of the substrate by this compound would separate the pair, resulting in a measurable fluorescent signal. publications.gc.ca
Cell-based assays, on the other hand, provide a more physiologically relevant context by assessing the activity of this compound within a living cell. nih.gov High-content screening (HCS), a microscopy-based approach, is particularly powerful as it allows for the simultaneous measurement of multiple cellular parameters. nih.govgladstone.org For instance, an HCS assay could be developed using a cell line susceptible to this compound-induced cytotoxicity. Automated imaging and analysis could then quantify changes in cell viability, morphology, or the localization of specific cellular proteins in the presence of test compounds. gladstone.org
The table below summarizes various HTS methodologies that could be adapted for the identification of this compound modulators.
| Assay Type | Principle | Detection Method | Potential Application for this compound |
| Biochemical Assay | Measures the direct effect of compounds on purified this compound activity. nih.gov | Fluorescence Resonance Energy Transfer (FRET) publications.gc.ca | To identify inhibitors of this compound enzymatic activity. |
| Cell-Based Assay | Assesses the effect of compounds on this compound activity in a cellular environment. nih.gov | High-Content Screening (HCS) nih.gov | To identify compounds that protect cells from this compound-induced toxicity by observing cellular health markers. gladstone.org |
| Label-Free Assay | Detects the interaction between this compound and a target molecule without the use of labels. | Mass Spectrometry (MS) nih.gov | To identify compounds that directly bind to this compound and inhibit its function. |
Following a primary HTS campaign, initial "hit" compounds are typically subjected to further validation to confirm their activity and eliminate false positives. This process often involves re-testing the compounds in the primary assay and then using a secondary, often more complex, assay to verify their mechanism of action. The table below presents hypothetical findings from a primary screen for inhibitors of this compound.
| Compound ID | Primary Assay Activity (% Inhibition at 10 µM) | Confirmation Status | Notes |
| HTS-00123 | 85.4 | Confirmed | Potent inhibitor in the primary biochemical assay. |
| HTS-00456 | 62.1 | Confirmed | Moderate inhibitor; selected for further characterization. |
| HTS-00789 | 48.9 | Not Confirmed | Activity not reproduced in repeat testing. |
| HTS-01011 | 91.2 | Confirmed | Strong inhibitor; shows protective effects in a secondary cell-based assay. |
The ultimate goal of these high-throughput approaches is to identify promising lead compounds that can be further optimized through medicinal chemistry for the development of potent and specific modulators of this compound.
In Vivo Research in Animal Models for Mechanistic Studies of Dermatoxin Da1
Selection and Justification of Animal Models for Dermatoxin (B1576924) DA1 Mechanistic Research
The selection of appropriate animal models is a critical first step in elucidating the in vivo mechanisms of action of Dermatoxin DA1. The choice of model depends on the specific research question, with considerations for physiological and pathological similarities to human conditions.
Rodent models, particularly mice and rats, are frequently utilized in dermatological and toxicological research due to their well-characterized genetics, ease of handling, and cost-effectiveness. nih.gov For studying skin-related effects, genetically engineered mouse models can be invaluable. For instance, models with specific gene knockouts or transgenes related to skin barrier function or inflammation can provide insights into the pathways affected by this compound. nih.govresearchgate.net Examples include flaky tail mice (FLGft), which have impaired filaggrin production, a key protein in skin barrier function, and various transgenic models for inflammatory skin diseases like atopic dermatitis (AD) and psoriasis. nih.gov
For research focused on wound healing, a wider range of species might be considered, including pigs, whose skin shares significant anatomical and physiological similarities with human skin. researchgate.netnih.gov The use of pig models allows for the study of dermal filler effects and wound repair processes in a system that closely mimics human responses. nih.gov In some cases, larger animal models like rabbits, sheep, or dogs may be employed, particularly for studies requiring larger tissue samples or for investigating systemic effects. zoores.ac.cnatlantic-bone-screen.com
The justification for a particular animal model rests on its ability to recapitulate the specific biological processes under investigation. For instance, to study the inflammatory response to a substance, models that exhibit a robust and measurable inflammatory cascade are necessary. frontiersin.org Similarly, for neurobiological studies, models with well-understood neural circuits and behaviors, such as Drosophila melanogaster, can offer significant advantages. nih.gov Ultimately, the goal is to select a model that provides the most translatable data to human physiology and disease. biorxiv.org
Table 1: Examples of Animal Models and Their Justification for Dermatological Research
| Animal Model | Justification for Use | Relevant Research Area |
| Mice (Mus musculus) | Well-characterized genetics, numerous transgenic strains available, cost-effective. nih.gov | Inflammatory skin diseases, skin cancer, wound healing, toxicology. nih.govresearchgate.net |
| Rats (Rattus norvegicus) | Larger size than mice allows for easier surgical manipulation and sample collection. | Wound healing, toxicology, osteoarthritis models. actaorthopaedica.be |
| Pigs (Sus scrofa domesticus) | Skin is anatomically and physiologically similar to human skin. nih.gov | Dermal filler studies, wound healing, skin grafting. nih.gov |
| Rabbits (Oryctolagus cuniculus) | Used in ophthalmological, cardiovascular, and dermatological research. zoores.ac.cn | Skin irritation studies, infectious disease models. zoores.ac.cn |
| Drosophila melanogaster (Fruit fly) | Powerful genetic tools, short lifespan, well-characterized nervous system. nih.gov | Neurobiological effects, genetic screening. nih.govnih.gov |
Methodologies for this compound Administration in Animal Models
The route of administration of this compound in animal models is a critical parameter that significantly influences the observed biological effects. tu.ac.th The choice of method depends on the research objectives, the physicochemical properties of the compound, and the target tissue or system. tu.ac.thmerckvetmanual.com
Parenteral Routes:
Intravenous (IV) injection: This route ensures the most rapid and complete bioavailability of the substance, as it is introduced directly into the systemic circulation. tu.ac.th It is suitable for studying immediate systemic effects.
Intraperitoneal (IP) injection: Commonly used in rodents, this method involves injecting the substance into the abdominal cavity. umich.edu It allows for relatively rapid absorption into the bloodstream.
Subcutaneous (SC) injection: this compound can be administered into the space beneath the skin. umich.edutamu.edu This route provides a slower and more sustained absorption compared to IV or IP routes.
Intradermal (ID) injection: This involves injecting the compound directly into the dermis, the layer of skin beneath the epidermis. wvu.edu This method is particularly relevant for studying localized skin reactions and inflammation. chdr.nl
Intramuscular (IM) injection: This route is less common in small rodents due to their small muscle mass but can be used in larger animals. tu.ac.th
Topical and Transdermal Administration:
Topical application: For studying direct effects on the skin, this compound can be applied directly to the skin surface. umich.edu This is often used to assess local irritation or inflammation.
Transdermal administration: This method utilizes patches or other delivery systems to facilitate the absorption of the substance through the skin and into the systemic circulation. wvu.edu
Other Routes:
Oral administration (Per os, PO): This involves administering the substance by mouth, either directly or mixed with food or water. merckvetmanual.com
Inhalation: This route is used for substances that can be aerosolized and is relevant for studying respiratory effects.
Intracranial injection: For direct administration to the brain, this highly invasive procedure requires anesthesia and stereotactic equipment. atlantic-bone-screen.com
The specific volume, concentration, and vehicle used for administration must be carefully considered and documented in the experimental protocol. wvu.edu Proper handling and restraint techniques are essential to minimize stress to the animals and ensure accurate and repeatable results. tu.ac.th
Histopathological and Morphological Assessments in this compound-Treated Animals
Histopathological analysis of tissue samples from animals treated with this compound is a cornerstone for understanding its cellular and structural effects. nih.gov This involves the microscopic examination of stained tissue sections to identify changes in tissue architecture, cell morphology, and the presence of inflammatory infiltrates. hsr.it
The process typically begins with the collection of skin biopsies or organs from treated and control animals. cornell.edu These tissues are then fixed, processed, embedded in paraffin, sectioned, and stained with various dyes to highlight different cellular components. hsr.it Hematoxylin and eosin (B541160) (H&E) staining is a standard method used to visualize general tissue morphology. frontiersin.org
Key Histopathological Findings to Assess:
Epidermal Changes: Examination of the epidermis may reveal acanthosis (thickening of the epidermis), hyperkeratosis (thickening of the stratum corneum), spongiosis (intercellular edema), or ulceration. researchgate.net
Dermal Changes: The dermis is assessed for inflammatory cell infiltration, including neutrophils, lymphocytes, eosinophils, and mast cells. researchgate.netnih.gov The presence and composition of the inflammatory infiltrate can provide clues about the type of immune response elicited. Other dermal changes to note include fibrosis, edema, and alterations to collagen and elastic fibers.
Adnexal Structures: Hair follicles and sebaceous glands are also examined for any pathological changes. nih.gov
Other Organs: Depending on the route of administration and expected systemic effects, other organs may also be collected for histopathological evaluation to assess for any off-target toxicity.
Morphological assessments can also include macroscopic evaluation of the skin for signs of erythema (redness), edema (swelling), and other visible lesions. researchgate.net Digital imaging and morphometric analysis can be used to quantify the extent of these changes. hsr.it Comparative pathology, which compares findings in animal models to human diseases, is crucial for translating the relevance of the observed histopathological changes. nih.gov
Table 2: Common Histopathological Parameters in Dermatological Studies
| Histological Feature | Description | Potential Significance |
| Acanthosis | Thickening of the epidermis. researchgate.net | A common response to irritation or inflammation. |
| Hyperkeratosis | Thickening of the outermost layer of the epidermis (stratum corneum). | Can indicate abnormal keratinization. |
| Spongiosis | Intercellular edema in the epidermis. | Characteristic of certain inflammatory skin conditions. |
| Inflammatory Cell Infiltration | Presence of immune cells (e.g., neutrophils, lymphocytes) in the dermis. researchgate.net | Indicates an active inflammatory response. |
| Fibrosis | Excessive formation of fibrous connective tissue. | Can be a feature of chronic inflammation and wound healing. |
| Necrosis | Cell death. | Indicates severe tissue damage. |
Biomarker Analysis in Animal Models Exposed to this compound
Biomarker analysis in animal models exposed to this compound provides a quantitative measure of the biological response to the compound. transpharmation.com Biomarkers are measurable indicators of a biological state or condition and can be used to assess drug efficacy, toxicity, and mechanism of action. cncb.ac.cn
Biomarkers can be measured in various biological samples, including blood (serum, plasma), urine, and tissue homogenates. mdpi.com The choice of biomarkers depends on the anticipated biological effects of this compound.
Categories of Biomarkers:
Inflammatory Biomarkers: Cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines are key mediators of inflammation and can be measured to assess the pro- or anti-inflammatory properties of this compound. nih.gov
Biomarkers of Tissue Damage: Enzymes released from damaged cells (e.g., lactate (B86563) dehydrogenase) or structural proteins can serve as indicators of tissue injury.
Biomarkers of Oxidative Stress: Markers of lipid peroxidation, protein oxidation, and antioxidant enzyme levels can be measured to evaluate the role of oxidative stress in the compound's effects.
Biomarkers of Immune Cell Activation: Analysis of cell surface markers on immune cells using techniques like flow cytometry can provide information about the activation state of different immune cell populations.
Genomic and Proteomic Biomarkers: High-throughput techniques such as RNA sequencing and mass spectrometry can be used to identify changes in gene and protein expression profiles in response to this compound, offering a broad, unbiased view of its molecular effects. transpharmation.com
The identification and validation of robust and sensitive biomarkers are crucial for translating preclinical findings to clinical applications. transpharmation.com Changes in biomarker levels can be correlated with histopathological findings to provide a more comprehensive understanding of the compound's in vivo effects. actaorthopaedica.be
Table 3: Examples of Biomarkers in Preclinical Research
| Biomarker Category | Examples | Analytical Method |
| Inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-10 | ELISA, Meso Scale Discovery (MSD) transpharmation.com |
| Chemokines | MCP-1, RANTES | ELISA, Luminex assay |
| Tissue Damage Markers | Lactate Dehydrogenase (LDH) | Spectrophotometric assay |
| Collagen Degradation Products | CTX-II, C2C actaorthopaedica.be | ELISA actaorthopaedica.be |
| Oxidative Stress Markers | Malondialdehyde (MDA) | Colorimetric assay |
| Immune Cell Surface Markers | CD3, CD4, CD8, CD11b | Flow cytometry |
Immunological Responses to this compound in Animal Systems
Understanding the immunological responses to this compound is crucial for characterizing its potential as an immunomodulatory agent. In vivo studies in animal models allow for the investigation of the complex interplay between different components of the immune system. frontiersin.org
The initial interaction of this compound with the immune system likely involves innate immune cells such as macrophages, dendritic cells, and mast cells in the skin. nih.gov These cells can recognize the compound as a foreign substance and initiate an inflammatory cascade through the release of cytokines and chemokines. mdpi.com
Key aspects of the immunological response to investigate include:
Innate Immune Activation: This can be assessed by measuring the production of pro-inflammatory cytokines, the recruitment of neutrophils and other innate immune cells to the site of administration, and the activation of resident immune cells. mdpi.com
Adaptive Immune Response: If this compound acts as an antigen or an adjuvant, it may trigger an adaptive immune response. This involves the activation of T cells and B cells, leading to the production of specific antibodies and the generation of immunological memory. This can be evaluated by measuring antigen-specific antibody titers (e.g., IgG, IgE) and analyzing T cell proliferation and cytokine production. researchgate.net
Hypersensitivity Reactions: The potential for this compound to induce allergic or hypersensitivity reactions should be evaluated. This can involve assessing for signs of immediate hypersensitivity (e.g., mast cell degranulation) or delayed-type hypersensitivity (e.g., T cell-mediated inflammation).
Immunomodulatory Effects: this compound may also have the ability to suppress or enhance immune responses. This can be investigated in animal models of inflammatory or autoimmune diseases. biocytogen.com
Various techniques can be employed to study these immunological responses, including immunohistochemistry to visualize immune cells in tissues, flow cytometry to analyze immune cell populations in blood and lymphoid organs, and ELISpot assays to enumerate cytokine-producing cells. frontiersin.org
Neurobiological Effects of DA1 Receptor Modulation in Animal Models (e.g., Drosophila studies)
While the name "Dermatoxin" suggests a primary effect on the skin, some toxins can have broader systemic effects, including on the nervous system. In the context of "DA1," it is important to consider the potential for interaction with dopamine (B1211576) receptors, specifically the D1 receptor, often abbreviated as DRD1 or DA1. Drosophila melanogaster (the fruit fly) is a powerful model organism for studying the neurobiological basis of behavior and the effects of receptor modulation due to its genetic tractability and well-characterized nervous system. nih.gov
In Drosophila, the dopamine D1 receptor, known as dDA1, plays a crucial role in regulating various behaviors, including arousal, sleep, and learning and memory. nih.gov Studies on mutant flies with deficient dDA1 expression have provided significant insights into the function of this receptor. For instance, the dumb1 mutant, which has reduced dDA1 expression, shows resistance to the arousal-promoting effects of caffeine. nih.gov
Research into the neurobiological effects of a compound like this compound could involve the following in a Drosophila model:
Behavioral Assays: Assessing changes in locomotion, sleep patterns, and learning and memory in flies exposed to the compound. For example, a reduction in sleep would suggest a wake-promoting effect, potentially mediated through the dDA1 receptor. nih.gov
Genetic Interaction Studies: Examining the effects of the compound in wild-type flies versus flies with mutations in the dDA1 receptor or other components of the dopamine signaling pathway. If the compound's effects are absent or altered in the mutant flies, it would suggest that the dDA1 receptor is a target.
Neuroanatomical Analysis: Investigating potential neuronal damage or apoptosis in the brains of flies exposed to the compound. Techniques like immunostaining for activated caspases can reveal apoptotic cell death. nih.gov The accumulation of protein aggregates or other pathological changes can also be examined. nih.gov
These studies in a genetically tractable model like Drosophila can provide initial evidence for the neurobiological targets and mechanisms of action of a compound, which can then be further investigated in mammalian models.
Structure Activity Relationship Sar and Analogue Studies of Dermatoxin Da1
Identification of Key Pharmacophores and Structural Motifs of Dermatoxin (B1576924) DA1
Dermatoxin DA1, a member of the plasticin (B1179099) family of antimicrobial peptides (AMPs) isolated from the skin secretions of the giant Mexican leaf frog (Agalychnis dacnicolor), possesses a primary structure that informs its potential for biological activity. nih.govimrpress.com While native this compound is a neutral peptide exhibiting hemolytic properties but negligible antimicrobial activity, its structure contains key motifs that are crucial for the activity of related peptides. nih.govresearchgate.netkambonomad.com Understanding these features is fundamental to elucidating its structure-activity relationship (SAR).
The foundational pharmacophoric elements for the biological activity of peptides in the dermaseptin (B158304) superfamily, to which dermatoxins and plasticins belong, are a net positive charge and an amphipathic structure, typically an α-helix. nih.govmdpi.com These characteristics enable the peptides to selectively interact with and disrupt the negatively charged membranes of microorganisms. mdpi.com this compound, in its native form, lacks a significant net positive charge, which is a primary reason for its lack of antimicrobial potency. researchgate.net
A key structural motif found in the plasticin family is the glycine-zipper motif (GXXXG). imrpress.com Peptides containing this motif are known for their conformational flexibility. nih.gov For instance, plasticin-DA1 (this compound) can adopt different secondary structures depending on its environment; it forms a predominantly α-helical conformation in the presence of anionic phospholipid vesicles (mimicking bacterial membranes) but transitions to a β-sheet structure when interacting with zwitterionic vesicles (mimicking erythrocyte membranes). nih.gov This conformational adaptability is a critical aspect of its biological function.
The ability to form an amphipathic α-helix is a crucial structural attribute for the antimicrobial activity of many frog skin peptides. nih.govmdpi.com In this conformation, the peptide segregates its hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This arrangement is essential for membrane interaction, allowing the hydrophobic face to insert into the lipid bilayer of the cell membrane while the hydrophilic face remains exposed to the aqueous environment. While this compound can adopt this conformation, its efficacy is hampered by the absence of a strong cationic character. researchgate.net
Table 7.1.1: Key Structural Features of this compound and Related Peptides
| Feature | This compound | Antimicrobially Active Analogues/Related Peptides | Significance for Biological Activity |
| Net Charge | Neutral | Cationic (positively charged) | Essential for initial electrostatic attraction to negatively charged bacterial membranes. researchgate.netmdpi.com |
| Amphipathic Structure | Can form α-helical and β-sheet structures | Predominantly α-helical in membrane environments | Allows for insertion into and disruption of the cell membrane. nih.govmdpi.com |
| GXXXG Motif | Present | Present in plasticin family | Contributes to conformational flexibility and potential for self-association within the membrane. imrpress.com |
| Hydrophobicity | Contains hydrophobic residues | Balanced hydrophobicity | Drives membrane partitioning and insertion. mdpi.com |
Synthesis and Evaluation of this compound Analogues
To probe the structure-activity relationship of this compound and unlock its antimicrobial potential, researchers have focused on the synthesis of analogues with targeted modifications. The primary strategy has been to introduce a net positive charge, a feature notably absent in the native peptide but critical for the antimicrobial activity of other dermaseptin family members. researchgate.net
A key example is the synthesis of a cationic analogue of plasticin-DA1 (PTC-DA1), which is synonymous with this compound. In one study, a synthetic derivative, designated [K⁸,¹²,F¹⁸]PTC-DA1 (also referred to as PTCDA1-KF), was created. researchgate.net This analogue was designed by substituting three residues in the native sequence with corresponding residues from a related, potent antimicrobial peptide, plasticin-B1. Specifically, amino acids at positions 8 and 12 were replaced with lysine (B10760008) (K), and the residue at position 18 was replaced with phenylalanine (F). researchgate.net
The synthesis of this and other peptides for such studies is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on an automated peptide synthesizer. researchgate.net This method allows for the precise, sequential addition of amino acids to build the desired peptide chain.
Upon synthesis, the analogues are purified and then evaluated for their biological activity. The evaluation of [K⁸,¹²,F¹⁸]PTC-DA1 demonstrated a dramatic shift in its functional profile compared to the native peptide. While the original this compound is essentially inactive against bacteria, the introduction of two lysine residues conferred a net positive charge of +2. researchgate.net This modification resulted in the analogue gaining significant, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This finding underscores the critical role of cationic residues in transforming a primarily hemolytic peptide into a potent antimicrobial agent.
Table 7.2.1: Comparison of Native this compound and a Synthetic Analogue
| Peptide | Sequence Modification from Native this compound | Net Charge | Antimicrobial Activity | Hemolytic Activity |
| This compound | None | Neutral | None reported/very low researchgate.netkambonomad.com | Present nih.gov |
| [K⁸,¹²,F¹⁸]PTC-DA1 | Gln⁸→Lys, Ser¹²→Lys, Leu¹⁸→Phe | Cationic (+2) | Potent against Gram-positive and Gram-negative bacteria researchgate.net | Present nih.gov |
Computational Approaches for this compound SAR Elucidation
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of in silico analysis are crucial for understanding its structure-activity relationship (SAR) and for designing novel analogues. creative-biolabs.commedsci.org Computational methods such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular docking are powerful tools for elucidating the key structural requirements for the biological activity of antimicrobial peptides. creative-biolabs.comnih.govfrontiersin.org
For a peptide like this compound, computational approaches would typically begin with modeling its three-dimensional structure. Given its conformational flexibility, molecular dynamics simulations can be employed to explore its structural behavior in different environments, such as in an aqueous solution versus embedded in a lipid bilayer mimicking a bacterial or mammalian cell membrane. nih.gov These simulations can help visualize the adoption of the critical amphipathic α-helical conformation.
Pharmacophore modeling can be used to define the essential three-dimensional arrangement of chemical features required for antimicrobial activity. creative-biolabs.comnih.gov Based on the known activity of the [K⁸,¹²,F¹⁸]PTC-DA1 analogue, a pharmacophore model for active compounds would include features for cationic charge and hydrophobicity, spatially arranged to match the amphipathic helical structure. This model could then be used for the virtual screening of new potential analogue designs.
QSAR studies aim to build a statistical model correlating the structural properties of a series of compounds with their biological activity. medsci.org For this compound analogues, a QSAR model could be developed by synthesizing a library of related peptides with variations in charge, hydrophobicity, and helicity, and then measuring their antimicrobial and hemolytic activities. The resulting data could be used to create an equation that predicts the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective peptides.
Molecular docking simulations could be used to predict how this compound and its analogues interact with model membranes. creative-biolabs.com By calculating the binding energy and observing the orientation of the peptide within the lipid bilayer, researchers can gain insights into the mechanism of membrane disruption. These simulations can compare the interactions of the neutral native peptide with the cationic active analogues, providing a molecular-level explanation for their different biological activities.
Impact of Structural Modifications on this compound’s Biological Activity
The biological activity of this compound is profoundly influenced by specific structural modifications, which can modulate its function, shifting it from a primarily hemolytic agent to a potent antimicrobial peptide. nih.govresearchgate.net The most significant modifications involve altering the peptide's net charge and, to a lesser extent, its hydrophobicity and secondary structure.
The most critical structural modification for inducing antimicrobial activity in the otherwise inert this compound is the introduction of a net positive charge. researchgate.net Native this compound is a neutral peptide and does not exhibit significant antibacterial properties. researchgate.netkambonomad.com However, the synthesis of the analogue [K⁸,¹²,F¹⁸]PTC-DA1 , which introduces two lysine residues, imparts a cationic nature to the peptide. researchgate.net This single change dramatically enhances its antimicrobial potency against a broad spectrum of bacteria. researchgate.net The positive charge is crucial for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides and teichoic acids, a step that is essential for subsequent membrane disruption. mdpi.com
While increasing cationicity is key to gaining antimicrobial function, it is part of a delicate balance with hydrophobicity and structure. The amphipathic α-helix is the preferred conformation for many membrane-active peptides. mdpi.com The introduction of charged residues must not disrupt the peptide's ability to form this structure upon membrane interaction. The conformational flexibility of this compound, conferred in part by its GXXXG motifs, allows it to adopt different structures. nih.govimrpress.com Modifications that stabilize the α-helical conformation in the presence of bacterial membranes can enhance activity. The substitution at position 18 with phenylalanine (F) in the [K⁸,¹²,F¹⁸]PTC-DA1 analogue, a large hydrophobic residue, likely contributes to the stability of the peptide's interaction with the lipid membrane core.
It is important to note that modifications can also impact the peptide's toxicity to host cells, such as its hemolytic activity. nih.gov While the [K⁸,¹²,F¹⁸]PTC-DA1 analogue gains antimicrobial activity, it retains hemolytic properties, similar to other strongly cationic plasticins like plasticin-B1. nih.gov The challenge in designing therapeutic analogues based on the this compound scaffold lies in optimizing the balance between antimicrobial efficacy and cytotoxicity. This involves fine-tuning the net charge and hydrophobicity to maximize selectivity for microbial membranes over mammalian cell membranes.
Table 7.4.1: Effect of Structural Modifications on this compound Activity
| Modification | Example Analogue | Key Structural Change | Impact on Biological Activity | Reference |
| Introduction of Cationic Residues | [K⁸,¹²,F¹⁸]PTC-DA1 | Replacement of neutral residues with two lysines, creating a net positive charge. | Induces potent, broad-spectrum antimicrobial activity. | researchgate.net |
| Amino Acid Substitution | [K⁸,¹²,F¹⁸]PTC-DA1 | Replacement of Leu¹⁸ with Phe. | Likely enhances hydrophobic interactions and stabilizes membrane insertion. | researchgate.net |
| Conformational State | Native this compound | Shifts between α-helix and β-sheet depending on membrane type. | The α-helical state is associated with interaction with anionic membranes (bacterial mimics). | nih.gov |
Comparative Analysis and Evolutionary Context of Dermatoxin Da1
Phylogenetic Relationships of Dermatoxin (B1576924) DA1 Producing Organisms
Dermatoxin DA1 has been identified in the skin secretions of the Giant Mexican leaf frog, Agalychnis dacnicolor. uniprot.org This species belongs to the subfamily Phyllomedusinae, a group of hylid frogs commonly known as leaf frogs, which are distributed throughout Central and South America. The production of a wide array of antimicrobial peptides is a characteristic feature of this subfamily. nih.gov
The amino acid sequences of these peptides are highly variable among different species, and this diversity serves as a molecular tool for understanding their evolutionary relationships. kambonomad.com While this compound is specifically associated with Agalychnis dacnicolor, other closely related species within the Phyllomedusinae subfamily produce a distinct yet related arsenal (B13267) of antimicrobial peptides. The study of these peptides, including dermatoxins, dermaseptins, phylloseptins, and plasticins, provides a basis for constructing phylogenetic trees that complement traditional morphological and genetic analyses. nih.govmdpi.com
The evolutionary relationships within the Phyllomedusinae subfamily, based on the distribution of these antimicrobial peptides, suggest a common ancestry for the genes encoding these molecules. nih.gov The diversification of these peptides is thought to be a result of gene duplication events followed by rapid evolution, leading to the specialized peptide repertoires observed in each species today. kambonomad.com
Table 1: Phylogenetic Context of this compound and Related Peptides in Phyllomedusinae Frogs
| Family/Subfamily | Genus | Species | Notable Antimicrobial Peptides |
| Hylidae/Phyllomedusinae | Agalychnis | dacnicolor | This compound , Dermaseptin-DA2, -DA3, -DA4, Plasticin-DA1 imrpress.comuniprot.org |
| Hylidae/Phyllomedusinae | Agalychnis | annae | Dermatoxin-A1 researchgate.net |
| Hylidae/Phyllomedusinae | Phyllomedusa | bicolor | Dermatoxin, Dermaseptins B1-B8 nih.govresearchgate.net |
| Hylidae/Phyllomedusinae | Phyllomedusa | sauvagii | Dermaseptins S1-S5, Phylloseptins nih.govimrpress.com |
| Hylidae/Phyllomedusinae | Phyllomedusa | hypochondrialis | Dermaseptins, Phylloseptins mdpi.com |
| Hylidae/Phyllomedusinae | Hylomantis | lemur | Dermaseptin-L1 imrpress.com |
Comparative Study of this compound with Other Bioactive Peptides/Proteins
This compound is part of a larger superfamily of antimicrobial peptides known as dermaseptins. nih.gov The members of this superfamily, while sharing a common evolutionary origin, exhibit significant structural and functional diversity.
A comparative analysis of this compound with other peptides from the Phyllomedusinae subfamily reveals both commonalities and distinct differences:
Dermaseptins: This is a large family of linear, cationic peptides that typically adopt an α-helical structure. nih.gov They are characterized by a conserved tryptophan residue near the N-terminus. imrpress.com While this compound is classified within this broad family, specific dermaseptins from other species, such as Dermaseptin-S1 from Phyllomedusa sauvagii, show broad-spectrum antimicrobial activity with varying degrees of hemolytic (red blood cell-lysing) effects. nih.gov
Plasticins: Found alongside this compound in Agalychnis dacnicolor, plasticins are a distinct family of peptides rich in glycine (B1666218) and leucine (B10760876) residues. uniprot.orgresearchgate.net Plasticin-DA1, for instance, is a neutral peptide with moderate hemolytic activity but no significant antimicrobial properties on its own, though it may act synergistically with other cationic peptides. nih.govuniprot.org This functional divergence within the same organism highlights the multi-faceted nature of the frog's chemical defense system.
Phylloseptins: This family of peptides is also prevalent in Phyllomedusinae frogs. nih.gov They are generally shorter than dermaseptins and exhibit potent antimicrobial activity, often with a greater effect against Gram-positive bacteria. scielo.sa.cr
The precursor proteins of these different peptide families, including dermatoxins, share highly conserved signal peptide and N-terminal proregions, which is strong evidence for their shared evolutionary lineage. nih.govnih.gov The significant divergence occurs in the C-terminal region, which encodes the mature, biologically active peptide. nih.gov This structural motif of a conserved precursor with a hypervariable mature peptide region allows for the rapid evolution of a diverse array of defense molecules from a common genetic template.
Table 2: Comparative Features of this compound and Related Peptides
| Peptide Family | Key Structural Features | Primary Biological Activity | Example Peptide (and producing species) |
| Dermatoxin | Amphipathic α-helical conformation nih.gov | Broad-spectrum antimicrobial uniprot.org | This compound (Agalychnis dacnicolor) |
| Dermaseptin (B158304) | Conserved Trp residue at position 3, α-helical imrpress.com | Broad-spectrum antimicrobial, varying hemolytic activity nih.gov | Dermaseptin-S1 (Phyllomedusa sauvagii) |
| Plasticin (B1179099) | Glycine-zipper motifs (GXXXG), conformational flexibility nih.gov | Hemolytic, may act synergistically with other AMPs nih.govuniprot.org | Plasticin-DA1 (Agalychnis dacnicolor) |
| Phylloseptin | Shorter chain length, α-helical | Potent antimicrobial, often greater against Gram-positive bacteria scielo.sa.cr | Phylloseptin-L1 (Phyllomedusa lemus) |
Evolutionary Pressure and Adaptation in this compound Production/Function
The remarkable diversity of antimicrobial peptides, including this compound, within the Phyllomedusinae subfamily is a direct consequence of intense evolutionary pressures. The moist skin of amphibians is a habitat conducive to microbial growth, creating a strong selective pressure for the development of an effective chemical defense system. researchgate.net
The evolution of this compound and its counterparts is driven by several key mechanisms:
Gene Duplication and Diversification: The genes encoding these peptides have undergone multiple rounds of duplication. kambonomad.com This genetic redundancy allows for mutations to accumulate in the duplicated copies without compromising the function of the original gene.
Positive Darwinian Selection: The mature peptide-coding regions of these genes show evidence of positive or diversifying selection. kambonomad.com This means that mutations leading to new peptide variants with potentially enhanced or novel antimicrobial activities are favored and retained in the population. This rapid evolution allows the frogs to engage in an "evolutionary arms race" with pathogens, constantly generating new chemical defenses to combat evolving microbial threats. mdpi.com
Focal Hypermutation: The regions of the genes that code for the mature peptides are subject to high rates of mutation, a phenomenon known as focal hypermutation. kambonomad.com This targeted mutagenic process accelerates the generation of novel peptide sequences, further contributing to the diversity of the antimicrobial arsenal.
The presence of a cocktail of different peptides, such as this compound and Plasticin-DA1 in Agalychnis dacnicolor, is also an adaptive strategy. imrpress.comuniprot.org This combination of peptides with different activities and potentially synergistic interactions can be more effective against a broader range of microorganisms and may also hinder the development of resistance. kambonomad.combiorxiv.org The fact that no two species of frog have been found to produce the exact same antimicrobial peptide underscores the rapid and species-specific nature of this evolutionary adaptation. kambonomad.com
Theoretical Frameworks and Research Paradigms for Dermatoxin Da1
Systems Biology Approaches to Dermatoxin (B1576924) DA1 Research
Systems biology provides a powerful lens for understanding how DA1 functions within a larger network to control plant growth. This approach considers the entirety of a biological system and its emergent properties, rather than focusing on individual components in isolation. In the context of DA1, research has established it as a central hub in a ubiquitin-mediated pathway that governs the final size of seeds and other organs by limiting the duration of cell proliferation. uniprot.org
Genetic analyses have been instrumental in building a systems-level understanding, revealing that DA1 acts synergistically with other proteins. nih.gov For instance, studies on da1-1 mutants, which exhibit larger seeds and organs, have been crossed with mutants for other genes to identify functional relationships. A key finding is that DA1, a ubiquitin receptor, works in concert with the E3 ubiquitin ligases DA2 and BIG BROTHER (BB)/ENHANCER OF DA1 (EOD1) to restrict growth. uniprot.orgnih.gov This synergy suggests these proteins are components of a cohesive protein complex or pathway. nih.gov
Furthermore, DA1 functions antagonistically with the deubiquitinating enzyme UBIQUITIN-SPECIFIC PROTEASE 15 (UBP15), which promotes cell proliferation. uniprot.org This antagonistic relationship highlights a finely tuned regulatory circuit where the balance between DA1-mediated growth restriction and UBP15-mediated growth promotion determines the ultimate size of an organ. uniprot.org The expression patterns of DA1, which is highly expressed in the early stages of organ development and fades later, further support its role as a temporal regulator within the developmental system. uniprot.org
Network Pharmacology Insights into Dermatoxin DA1 Interactions
Network pharmacology offers a framework to systematically explore the web of molecular interactions surrounding a specific protein. This approach is crucial for understanding how DA1 exerts its influence by physically associating with other proteins to modulate their activity or stability. The interaction network of DA1 involves several key proteins that are central to cell proliferation and development. uniprot.org
DA1 functions as a peptidase that cleaves specific substrates, and also as a ubiquitin receptor that physically interacts with multiple partners. uniprot.orgnih.gov These interactions are fundamental to its role in growth regulation. In vitro and in vivo experiments have confirmed several direct interactions. nih.gov For example, DA1 directly binds to the E3 ubiquitin ligase DA2, forming a functional module to control seed size. nih.gov It also interacts with the deubiquitinating enzyme UBP15, modulating its stability and thereby influencing cell proliferation in developing seeds. uniprot.org
A significant recent discovery is the direct interaction between the peptidase DA1 and the homeodomain transcription factor WUSCHEL (WUS), a master regulator of stem cell function in the shoot apical meristem. nih.gov DA1 cleaves WUS, leading to its destabilization and thereby controlling the size of the stem cell population. nih.gov This interaction network connects DA1 to fundamental processes in plant development, from organ size control to stem cell maintenance.
The table below summarizes the key protein-protein interactions involving DA1, illustrating its central position in the regulatory network.
| Interacting Protein | Protein Class | Method of Detection | Functional Consequence of Interaction |
| DA2 | E3 Ubiquitin Ligase | In vitro pull-down, In vivo co-immunoprecipitation | Synergistic restriction of seed and organ growth. nih.gov |
| UBP15 | Deubiquitinating Enzyme | Physical association | Antagonistic regulation of seed size; DA1 modulates UBP15 stability. uniprot.org |
| BB (EOD1) | E3 Ubiquitin Ligase | Genetic analysis, Physical interaction | Synergistic regulation of seed size; DA1 cleaves BB in a ubiquitin-dependent manner. uniprot.orgnih.gov |
| WUSCHEL (WUS) | Homeodomain Transcription Factor | Physical interaction | DA1 cleaves WUS, leading to its destabilization and controlling shoot apical meristem size. nih.gov |
| Ubiquitin | Protein Modifier | Physical interaction | DA1 is a ubiquitin receptor; its peptidase activity on BB and DA2 is ubiquitin-dependent. uniprot.org |
| TCP14 / TCP15 | Transcription Factor | Physical interaction | DA1 cleaves these transcription factors, which are known to promote cell proliferation. uniprot.org |
Mechanistic Modeling of this compound Effects
Mechanistic modeling uses mathematical equations and computational approaches to simulate and predict the behavior of biological systems. frontiersin.orgeuropa.eu While specific, complex mechanistic models for the entire DA1 pathway are still in development, the available data provides a strong foundation for such an approach. The goal of a mechanistic model for DA1 would be to quantitatively describe how its interactions lead to observed changes in cell proliferation and organ size. frontiersin.org
A key area for modeling is the recently elucidated interaction between DA1 and the transcription factor WUSCHEL (WUS). nih.gov Researchers found that cytokinin signaling, a major plant hormone pathway, represses the level of DA1 protein in the shoot apical meristem. nih.gov This repression of DA1 leads to increased accumulation and stability of its target, WUS. nih.gov Consequently, the stem cell population in the meristem expands. nih.gov
This regulatory cascade can be translated into a mathematical model with the following components:
An input variable representing the concentration of cytokinin.
A function describing the repressive effect of cytokinin on the production or stability of DA1 protein.
An equation detailing the rate of WUS cleavage and destabilization as a function of DA1 concentration.
Such a model could be used as a simulation tool to predict how genetic perturbations (e.g., loss of DA1 function) or hormonal changes would affect meristem size, providing a quantitative framework to test hypotheses and guide future experiments. frontiersin.org By integrating data from various experiments, these models can help synthesize a comprehensive, dynamic understanding of DA1's role in plant development. mdpi.commdpi.com
Future Directions and Unaddressed Research Questions for Dermatoxin Da1
Emerging Technologies and Methodological Advancements in Dermatoxin (B1576924) DA1 Research
The trajectory of Dermatoxin DA1 research will be significantly shaped by the adoption of cutting-edge technologies that offer unprecedented resolution and throughput. These advancements are crucial for moving beyond primary characterization to a deep mechanistic and functional understanding. mdpi.com
High-Resolution Structural Biology: Recent breakthroughs in structural biology are paramount for elucidating the three-dimensional structure of this compound.
Cryo-Electron Microscopy (Cryo-EM): This technology has revolutionized the study of proteins and peptides, especially in their native-like states. nih.gov For this compound, cryo-EM can be used to visualize its interaction with bacterial membranes, revealing the precise mechanism of pore formation or membrane disruption without the need for crystallization. ki.seiisc.ac.in Recent studies have successfully used cryo-EM to determine the structures of various pore-forming toxins, providing detailed insights into their assembly and conformational changes during the pore-forming process. nih.govbiorxiv.org This approach could capture intermediate states of this compound as it adheres to and inserts into a lipid bilayer, offering a dynamic view of its action. iisc.ac.in
Advanced Omics Approaches: The integration of multi-omics strategies is essential for a holistic view of this compound's biological context and function.
Next-Generation Transcriptomics (RNA-Seq): The skin of amphibians is a rich source of diverse antimicrobial peptides. researchgate.netnih.gov High-throughput sequencing of the transcriptome of the source amphibian species can identify not only the gene encoding this compound but also a plethora of other related peptides and precursor proteins. researchgate.netoup.com This provides a genetic blueprint to understand the diversity and evolution of these defense molecules. researchgate.net Hybrid sequencing approaches, combining the accuracy of Illumina short reads with the length of PacBio long reads, can generate high-quality, full-length reference transcriptomes, which will be invaluable for identifying functional proteins from amphibian skin. nih.gov
Advanced Mass Spectrometry (MS): Modern mass spectrometry is a cornerstone of peptidomics and proteomics. chromatographyonline.com Techniques like Data-Independent Acquisition (DIA) mass spectrometry offer high sensitivity and proteome-wide coverage, enabling deep analysis of amphibian skin secretions to quantify this compound and discover novel, low-abundance peptides. frontiersin.org High-resolution analyzers such as Orbitrap and Time-of-Flight (TOF) MS enhance the accurate identification and quantification of peptides from complex biological samples. mdpi.com Furthermore, tandem MS techniques like Ultraviolet Photodissociation (UVPD) can provide superior sequence coverage for detailed structural analysis of the peptide. mdpi.com
In Silico and AI-Driven Approaches: Computational methods are becoming increasingly powerful in predicting the function and activity of peptides.
Machine Learning and AI: Artificial intelligence can be trained on existing data of peptide sequences and their known activities to predict the bioactivity of newly discovered peptides like this compound. frontiersin.orgnih.gov AI-powered tools such as AlphaFold can predict the three-dimensional structure of the peptide from its amino acid sequence, providing a starting point for mechanistic studies. researchgate.net
Table 1: Impact of Emerging Technologies on this compound Research
| Technology | Specific Method | Application to this compound Research | Key Insights Gained |
|---|---|---|---|
| Structural Biology | Cryo-Electron Microscopy (Cryo-EM) | Visualizing this compound interacting with bacterial lipid bilayers. iisc.ac.in | Mechanism of membrane insertion and pore formation; conformational changes. nih.govki.se |
| Genomics/Transcriptomics | Next-Generation Sequencing (NGS) | Sequencing the skin transcriptome of the source amphibian. researchgate.netresearchgate.net | Identification of the gene for this compound, its variants, and other novel peptides. oup.com |
| Proteomics/Peptidomics | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF, DIA) | Comprehensive analysis of amphibian skin secretions. frontiersin.orgmdpi.com | Accurate quantification, identification of post-translational modifications, and discovery of low-abundance peptides. |
| Computational Biology | Artificial Intelligence (AI) / Machine Learning | Predicting structure (e.g., AlphaFold) and bioactivity from amino acid sequence. frontiersin.orgresearchgate.net | Hypothesis generation for functional studies; screening for potential therapeutic properties. |
Remaining Gaps in Understanding this compound Molecular and Cellular Mechanisms
Despite initial characterization, significant questions regarding the precise mechanisms of this compound remain. While many amphibian-derived antimicrobial peptides are known to be cationic and form amphipathic α-helices to disrupt membranes, the specific details are often unclear. mdpi.comnih.gov
Precise Molecular Target and Interaction: The exact lipid or protein receptor on the bacterial cell membrane that this compound interacts with is not fully understood. It is unclear whether it binds to specific lipid headgroups or nonspecifically to the anionic membrane surface. The detailed structural basis of its membrane permeabilization—whether it forms defined toroidal pores, barrel-stave channels, or acts via a detergent-like "carpet" mechanism—requires further investigation. mdpi.com
Spectrum of Activity and Resistance: The full spectrum of microbial species susceptible to this compound is yet to be defined. Most studies test activity against standard laboratory strains, not necessarily pathogens from the frog's native environment. nih.gov Understanding its efficacy against clinically relevant, antibiotic-resistant bacteria (e.g., MRSA, VRE) is a critical gap. Additionally, the potential for microorganisms to develop resistance to this compound and the mechanisms underlying such resistance are unknown.
In Situ Function and Regulation: The physiological role of this compound in the frog's innate immune system is inferred rather than directly proven. How its expression and secretion are regulated in response to injury or infection in the amphibian skin is an open question. Investigating the peptide's function within the complex environment of the skin secretion, which contains a cocktail of other bioactive molecules, is essential. nih.gov
Table 2: Key Research Gaps for this compound
| Research Area | Unaddressed Question | Potential Experimental Approach |
|---|---|---|
| Molecular Mechanism | What are the specific molecular determinants of its membrane-disrupting activity? | Solid-state NMR, Cryo-EM with model membranes, molecular dynamics simulations. |
| Microbiological Spectrum | What is the full range of its antimicrobial and potential antiviral or antifungal activity? | High-throughput screening against a broad panel of pathogenic microbes, including resistant strains. |
| Resistance Mechanisms | Can microbes develop resistance to this compound, and if so, how? | Experimental evolution studies with bacteria, followed by genomic and proteomic analysis. |
| Physiological Role | How is the production of this compound regulated in the frog? | Transcriptomic and proteomic analysis of frog skin following immune challenge. nih.gov |
Potential Research Applications of this compound as a Molecular Tool
Beyond its direct therapeutic potential, this compound could be developed into a valuable molecular tool for basic and applied research. mdpi.com Bioactive peptides are often used as pharmacological tools to probe biological processes. mdpi.com
Probing Bacterial Membranes: Due to its membrane-disrupting activity, labeled versions of this compound could be synthesized and used as molecular probes. mdpi.com A fluorescently tagged this compound could be used to visualize bacterial membranes, study membrane dynamics, and investigate the mechanisms of membrane integrity and lipid organization in microorganisms. nih.gov
Template for Novel Antimicrobials: The structure of this compound can serve as a scaffold for the rational design of new antimicrobial agents. frontiersin.org By understanding its structure-activity relationship, researchers can design synthetic analogues with enhanced potency, greater stability, and reduced cytotoxicity to mammalian cells, potentially overcoming the challenges that have hindered the clinical development of many natural peptides. frontiersin.org
Studying Toxin Translocation: If this compound is found to form stable, well-defined pores, it could serve as a model system for studying the translocation of molecules across lipid bilayers, a fundamental process in cell biology and drug delivery. biorxiv.org
Interdisciplinary and Collaborative Approaches in this compound Studies
Addressing the multifaceted research questions surrounding this compound necessitates a departure from siloed research. An overwhelming majority of researchers in toxicology agree that collaboration is important for driving the field forward. nih.gov Future progress will depend on robust interdisciplinary collaborations. usp.br
Academia-Industry Partnerships: Collaborations between academic researchers characterizing the peptide and pharmaceutical companies with expertise in drug development can accelerate the translation of basic findings into therapeutic candidates.
Global Research Networks: International partnerships, such as the South Asian Clinical Toxicology Research Collaboration (SACTRC), demonstrate the power of combining resources and expertise to tackle complex toxicology-related health issues. sactrc.org Similar networks focused on amphibian-derived peptides could standardize research protocols and share data, enhancing the quality and impact of the research. toxinology.org
Integration of Disciplines: A successful research program on this compound will require the integration of expertise from diverse fields:
Zoology and Ecology: For understanding the peptide's role in the amphibian's natural habitat.
Biochemistry and Biophysics: For elucidating its mechanism of action at a molecular level.
Microbiology: For assessing its spectrum of activity and potential for resistance.
Synthetic Chemistry: For creating analogues and molecular probes. mdpi.com
Computational Biology: For modeling and predicting structure and function. epa.gov
Such collaborative efforts are essential to fully harness the scientific and potential therapeutic value of unique natural compounds like this compound. newcastle.edu.au
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing Dermatoxin DA1 in biological samples?
- Methodological Answer: this compound isolation typically involves liquid chromatography-mass spectrometry (LC-MS) for precise identification, paired with nuclear magnetic resonance (NMR) spectroscopy for structural validation. For biological matrices (e.g., tissue homogenates), solid-phase extraction (SPE) is used to reduce background noise. Ensure calibration curves are validated against certified reference materials to minimize quantification errors .
Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxic effects?
- Methodological Answer: Use a tiered approach:
In vitro assays (e.g., MTT or LDH release) with human keratinocytes or fibroblasts to establish IC50 values.
Validate findings via ex vivo models (e.g., reconstituted human epidermis) to assess tissue-level toxicity.
Include positive controls (e.g., SDS for irritation) and negative controls (vehicle-only treatments). Statistical power analysis should precede experiments to determine sample sizes .
Q. What quality control measures are critical for ensuring batch-to-batch consistency in Dermatotoxin DA1 synthesis?
- Methodological Answer: Implement orthogonal analytical techniques:
- High-performance liquid chromatography (HPLC) for purity assessment (>98%).
- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups.
Document deviations in reaction conditions (e.g., temperature, catalyst ratios) and correlate with spectral anomalies .
Advanced Research Questions
Q. How can conflicting results between transcriptomic and proteomic data on Dermatotoxin DA1’s mechanism of action be reconciled?
- Methodological Answer: Apply systems biology approaches:
Conduct time-series analyses to account for temporal delays between mRNA expression and protein translation.
Use pathway enrichment tools (e.g., DAVID, STRING) to identify overlapping signaling networks.
Validate hypotheses via targeted knockouts (CRISPR/Cas9) or pharmacological inhibition.
Discrepancies often arise from post-transcriptional regulation or off-target assay effects .
Q. What computational strategies improve the predictive accuracy of Dermatotoxin DA1’s structure-activity relationships (SAR)?
- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to model binding affinities to skin receptors (e.g., TLR4). Validate predictions using mutagenesis studies on key binding residues. Cross-reference results with publicly available toxicogenomic databases (e.g., Comparative Toxicogenomics Database) .
Q. How do researchers address variability in Dermatotoxin DA1’s immunogenic responses across different demographic cohorts?
- Methodological Answer: Stratify clinical or ex vivo samples by demographic factors (age, ethnicity) and conduct multi-omics integration:
- Single-cell RNA sequencing to identify population-specific immune cell subsets.
- Cytokine profiling (Luminex assays) to quantify inflammatory mediators.
Use mixed-effects models to distinguish biological variability from technical noise .
Data Analysis & Reproducibility
Q. What statistical frameworks are optimal for analyzing non-linear dose-response curves in Dermatotoxin DA1 studies?
- Methodological Answer: Employ a four-parameter logistic (4PL) model to fit sigmoidal curves. For non-monotonic responses (e.g., hormesis), use Bayesian hierarchical models to account for heteroscedasticity. Open-source tools like R/BayesPharma or GraphPad Prism’s “biphasic” module are recommended .
Q. How can machine learning enhance the reproducibility of Dermatotoxin DA1’s in silico toxicity predictions?
- Methodological Answer: Train ensemble models (e.g., random forests, gradient-boosted trees) on high-quality datasets (e.g., OECD QSAR Toolbox). Apply SHAP (SHapley Additive exPlanations) values to interpret feature importance. Cross-validate models using external datasets to avoid overfitting .
Ethical & Regulatory Considerations
Q. What protocols ensure compliance with OECD guidelines when testing Dermatotoxin DA1’s skin sensitization potential?
- Methodological Answer: Follow OECD Test Guideline 497 (Defined Approaches for Skin Sensitization):
- Use the in chemico Direct Peptide Reactivity Assay (DPRA) and KeratinoSens™ assay.
- Disclose all conflicting results (e.g., LLNA vs. DPRA) and provide mechanistic justifications.
Include independent peer review of data pipelines to meet regulatory standards .
Tables of Critical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
